4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole
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Overview
Description
4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole is a complex organic compound with the molecular formula C8H8BrIN2 and a molecular weight of 338.97 g/mol . This compound features a unique bicyclo[1.1.1]pentane structure, which is known for its rigidity and strain. The presence of both bromine and iodine atoms in the molecule makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the bicyclo[1.1.1]pentane core, followed by the introduction of the bromine and iodine atoms. The final step involves the formation of the pyrazole ring. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and various organometallic reagents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazoles, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .
Scientific Research Applications
4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and iodine atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(3-methylbicyclo[1.1.1]pentan-1-yl)-1H-pyrazole: Similar structure but with a methyl group instead of an iodine atom.
4-bromo-1-(3-chlorobicyclo[1.1.1]pentan-1-yl)-1H-pyrazole: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
The uniqueness of 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole lies in the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological studies .
Properties
CAS No. |
2639413-02-6 |
---|---|
Molecular Formula |
C8H8BrIN2 |
Molecular Weight |
339 |
Purity |
95 |
Origin of Product |
United States |
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